6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
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Overview
Description
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the carbonyl group. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the aldehyde group to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 6-methyl-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or catalysts that facilitate the reaction[4][4].
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester
- 1,3-dimethyl-2,3-dihydro-1H-indene
Uniqueness
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a fused ring system.
Properties
Molecular Formula |
C11H10O2 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c1-7-2-3-8-5-9(6-12)11(13)10(8)4-7/h2-4,6,9H,5H2,1H3 |
InChI Key |
QRVVCVVWVDWRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2=O)C=O)C=C1 |
Origin of Product |
United States |
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